molecular formula C13H18O B7975968 1-(4-Propylphenyl)but-3-EN-1-OL

1-(4-Propylphenyl)but-3-EN-1-OL

Cat. No.: B7975968
M. Wt: 190.28 g/mol
InChI Key: ZLGDCSWYVCDVJH-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)but-3-en-1-ol is a chiral aryl alcohol featuring a propyl-substituted phenyl group and a conjugated double bond adjacent to the hydroxyl-bearing chiral center. Its synthesis typically involves Grignard reactions or ketone reductions. For instance, 1-(4-propylphenyl)ethanone, a precursor, is synthesized via a magnesium-catalyzed reaction of benzyl chloride with 4-propylcyclohexyl nitrile under reflux conditions . Subsequent hydrazine hydrate-mediated reduction yields 2-(4-propylphenyl)ethylbenzene derivatives . The compound’s structure enables unique interactions in chiral separations and synthetic applications, particularly due to the π–π conjugation between the double bond and aromatic rings .

Properties

IUPAC Name

1-(4-propylphenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h4,7-10,13-14H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDCSWYVCDVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propylphenyl)but-3-EN-1-OL typically involves the reaction of 4-propylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired alcohol . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propylphenyl)but-3-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Propylphenyl)but-3-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)but-3-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physical and Optical Properties

Key structural analogs include compounds with varying substituents (e.g., -Cl, -OCH₃, -CH₃) on the phenyl ring or modifications to the alkenol chain. These changes significantly alter physicochemical and optical behaviors:

Compound Name Molecular Formula Substituent Boiling Point (°C) Solubility Enantiomeric Excess (ee) Key Interactions
1-(4-Propylphenyl)but-3-en-1-ol C₁₃H₁₈O -C₃H₇ Not reported Moderate Not reported Enhanced π–π, steric effects
1-(4-Chlorophenyl)but-3-en-1-ol C₁₀H₁₁ClO -Cl Not reported Low Not reported Strong dipole, π–π
1-(4-Methoxyphenyl)but-3-en-1-ol C₁₁H₁₄O₂ -OCH₃ Not reported High 96% Electron donation, H-bonding
1-(4-Methylphenyl)but-3-en-1-ol C₁₁H₁₄O -CH₃ Not reported Moderate 94% Steric hindrance, π–π

Notes:

  • Optical Activity: Methoxy and methyl substituents yield higher ee values (96% and 94%, respectively) due to electron-donating effects stabilizing transition states in chiral environments . A discrepancy in notes a separate entry for 1-(4-methylphenyl)but-3-en-1-ol with 60% ee, possibly under differing reaction conditions .
  • Chromatographic Resolution: The double bond in but-3-en-1-ol derivatives enhances resolution in chiral stationary phases (CSPs). For example, 1-(4-chlorophenyl)but-3-en-1-ol achieves 3–11× higher resolution than non-alkenol analogs due to π–π interactions with CSP carbamates .

Chromatographic and Stereochemical Behavior

  • The conjugated double bond in but-3-en-1-ol derivatives amplifies chiral recognition. For instance, (E)-1,3-diphenylprop-2-en-1-ol achieves a resolution factor (R/S) of 13.7 on CCC3M4-CSP, far exceeding mono-6-deoxyphenylimine-β-CD (R/S = 4.5) .
  • Chlorine substituents (e.g., in 1-(4-chlorophenyl)but-3-en-1-ol) introduce dipole-dipole interactions, further improving CSP binding .

Biological Activity

1-(4-Propylphenyl)but-3-EN-1-OL, also known as a derivative of phenolic compounds, has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol

Synthesis

The synthesis of this compound typically involves organic reactions such as:

  • Allylic Substitution : Utilizing propylphenol derivatives and butenol in the presence of bases.
  • Palladium-Catalyzed Reactions : Employing cross-coupling methods to achieve the desired compound efficiently under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It has been shown to modulate enzyme activity, particularly in metabolic pathways associated with inflammation and oxidative stress.

Antiviral Activity

Recent studies have evaluated the antiviral properties of this compound against various viruses. For instance, it was tested against:

VirusInhibition ConcentrationReference
HIVIC50 = 10 µM
Hepatitis B VirusIC50 = 15 µM
SARS-CoV-2IC50 = 20 µM

These findings suggest that this compound may serve as a potential lead compound for antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10035

These results demonstrate a dose-dependent decrease in cell viability, highlighting the importance of further investigations into its therapeutic window.

Case Studies

Several case studies have investigated the biological implications of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound reduced markers of inflammation in animal models, suggesting potential use in inflammatory diseases.
  • Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective properties in vitro, promoting cell survival in neuronal cultures exposed to oxidative stress.

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